
Benzoic acid;2-methylbenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;2-methylbenzene-1,3-diol is an organic compound that consists of a benzene ring substituted with a carboxylic acid group (benzoic acid) and a methyl group at the 2-position, along with hydroxyl groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;2-methylbenzene-1,3-diol can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of benzoic acid derivatives. For instance, the methylation of benzoic acid can be carried out using methyl iodide in the presence of a base such as potassium carbonate. The hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. One method includes the catalytic oxidation of toluene to produce benzoic acid, followed by methylation and hydroxylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;2-methylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
Benzoic acid;2-methylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections or inflammatory conditions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzoic acid;2-methylbenzene-1,3-diol involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
2-Methylphenol (o-Cresol): An aromatic compound with a hydroxyl group and a methyl group.
3-Hydroxybenzoic acid: A benzoic acid derivative with a hydroxyl group at the 3-position.
Uniqueness
Benzoic acid;2-methylbenzene-1,3-diol is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions with various molecular targets.
Propriétés
Numéro CAS |
90422-08-5 |
|---|---|
Formule moléculaire |
C21H20O6 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
benzoic acid;2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C7H8O2.2C7H6O2/c1-5-6(8)3-2-4-7(5)9;2*8-7(9)6-4-2-1-3-5-6/h2-4,8-9H,1H3;2*1-5H,(H,8,9) |
Clé InChI |
MJWSAXNYEHOEHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


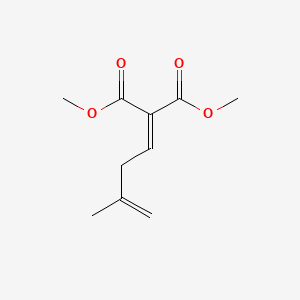
![N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide](/img/structure/B14373263.png)

![2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14373271.png)

![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14373295.png)
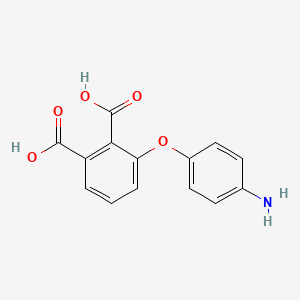
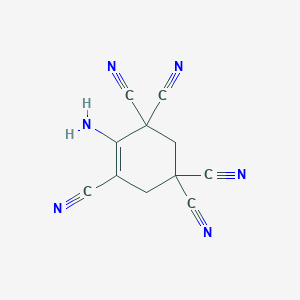
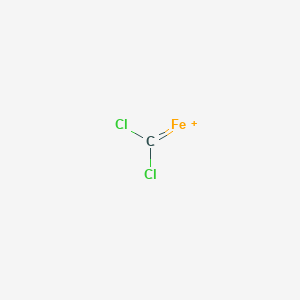
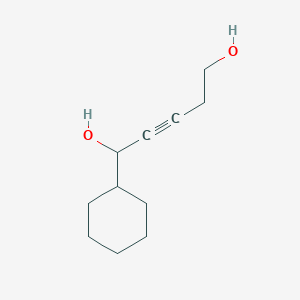
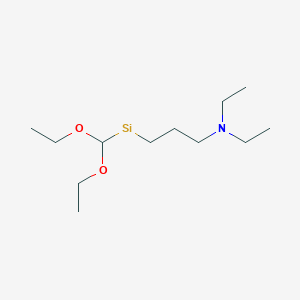
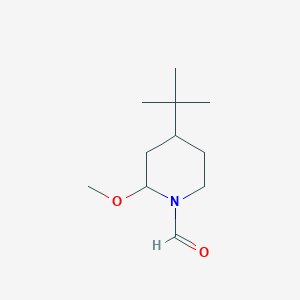

![1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373339.png)
